9-Benzyladenine 1-oxide

Catalog No.
S14732000
CAS No.
4261-16-9
M.F
C12H11N5O
M. Wt
241.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyladenine 1-oxide

CAS Number

4261-16-9

Product Name

9-Benzyladenine 1-oxide

IUPAC Name

9-benzyl-1-hydroxypurin-6-imine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

InChI

InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2

InChI Key

IAOHZMDQRNLARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O

9-Benzyladenine 1-oxide is a derivative of adenine, specifically modified at the nitrogen atom in the ninth position with a benzyl group and an oxygen atom. This compound belongs to a class of chemicals known as purines, which are fundamental components of nucleic acids. The molecular formula for 9-benzyladenine 1-oxide is C12H11N5OC_{12}H_{11}N_5O, and its structure includes a benzyl group attached to the adenine base, along with an oxygen atom in the N(1) position, which alters its chemical and biological properties compared to its parent compound, adenine.

Typical of purines. Notably, it can be oxidized to form different N-oxides, such as N(3)-oxide and N(7)-oxide derivatives, through reactions with hydrogen peroxide or other oxidizing agents . The regioselectivity of these reactions often depends on the reaction conditions, including solvent and temperature .

Additionally, 9-benzyladenine 1-oxide can participate in substitution reactions where the benzyl group can be replaced by other substituents under specific conditions .

The biological activity of 9-benzyladenine 1-oxide is closely related to its role as a cytokinin, which is a class of plant hormones that promote cell division and growth. This compound has been shown to stimulate various physiological processes in plants, including shoot proliferation and leaf expansion .

Research indicates that 9-benzyladenine 1-oxide exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy . Furthermore, it has been studied for its ability to enhance postharvest longevity in fruits and vegetables by delaying senescence processes .

The synthesis of 9-benzyladenine 1-oxide typically involves several steps:

  • Benzylation of Adenine: This initial step involves the introduction of the benzyl group to adenine using benzyl halides in polar aprotic solvents like dimethyl sulfoxide .
  • Oxidation: The resulting N-benzylated adenine can then be oxidized using hydrogen peroxide or other oxidizing agents to convert it into the corresponding N(1)-oxide .
  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

9-Benzyladenine 1-oxide has several applications:

  • Agriculture: It is used as a plant growth regulator to enhance crop yield and quality by promoting cell division and delaying senescence in plant tissues .
  • Pharmaceuticals: The compound has potential applications in cancer treatment due to its cytotoxic properties against specific cancer cells .
  • Biotechnology: It is utilized in tissue culture protocols for plant propagation, enhancing shoot formation and growth rates.

Studies have shown that 9-benzyladenine 1-oxide interacts with various biological systems. For instance, it has been observed that this compound can modulate the activity of certain enzymes involved in plant metabolism and growth regulation . Additionally, its interaction with cellular receptors may influence signaling pathways associated with cell division and differentiation.

Several compounds share structural similarities with 9-benzyladenine 1-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
6-BenzylaminopurineContains a benzyl group at N(6)First-generation synthetic cytokinin; widely used in agriculture .
N6-BenzyladenineBenzyl group at N(6)Known for promoting plant growth; less potent than 9-benzyladenine .
AdenineBasic purine structureNatural nucleobase; lacks additional substituents that confer unique properties .
9-(Nitrobenzyl)adenineNitro group at N(9)Exhibits different biological activities due to the presence of a nitro group .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.09635999 g/mol

Monoisotopic Mass

241.09635999 g/mol

Heavy Atom Count

18

UNII

6JB88AC4JP

Dates

Modify: 2024-08-10

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